2,5-Norbornanedithiol

Polymer chemistry Thiol-ene photopolymerization Network homogeneity

2,5-Norbornanedithiol (bicyclo[2.2.1]heptane-2,5-dithiol, C₇H₁₂S₂) is an alicyclic dithiol distinguished by a conformationally locked norbornane core bearing two thiol groups at the 2‑ and 5‑positions. Unlike flexible aliphatic dithiols, the rigid bicyclic scaffold enforces a fixed spatial orientation and inter‑thiol distance, directly dictating crosslink junction geometry in step‑growth thiol‑ene networks and influencing critical optical properties such as refractive index and Abbe number in the resulting polymers.

Molecular Formula C7H12S2
Molecular Weight 160.3 g/mol
CAS No. 89892-75-1
Cat. No. B13956386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Norbornanedithiol
CAS89892-75-1
Molecular FormulaC7H12S2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESC1C2CC(C1CC2S)S
InChIInChI=1S/C7H12S2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2
InChIKeyZAKWKQQWRCCBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Norbornanedithiol (CAS 89892-75-1): A Rigid Bicyclic Dithiol Crosslinker for High-Performance Optical Polymers and Step‑Growth Networks


2,5-Norbornanedithiol (bicyclo[2.2.1]heptane-2,5-dithiol, C₇H₁₂S₂) is an alicyclic dithiol distinguished by a conformationally locked norbornane core bearing two thiol groups at the 2‑ and 5‑positions . Unlike flexible aliphatic dithiols, the rigid bicyclic scaffold enforces a fixed spatial orientation and inter‑thiol distance, directly dictating crosslink junction geometry in step‑growth thiol‑ene networks and influencing critical optical properties such as refractive index and Abbe number in the resulting polymers . The compound is a colorless liquid with a predicted boiling point of 243.8 ± 33.0 °C, predicted density of 1.16 ± 0.1 g/cm³, a predicted pKa of 10.23 ± 0.40, and zero rotatable bonds (XlogP ≈ 2.1) . These intrinsic structural features make 2,5‑norbornanedithiol a high‑value candidate for applications where crosslink architecture, thermal stability, and optical transparency cannot be compromised.

Rigid norbornane core enforces fixed inter-thiol geometry for step-growth thiol-ene networks
Zero backbone rotatability supports deterministic crosslink junction and narrow network property distributions
Reported to enable high-refractive-index, low-dispersion optical polymer formulations
Compatible with hydrophobic resin formulations and stereoselective metal coordination studies

Why 2,5-Norbornanedithiol Cannot Be Replaced by Common Aliphatic Dithiols: The Structural Rigidity Imperative


Generic aliphatic dithiols—such as 1,6-hexanedithiol or 3,6-dioxa-1,8-octanedithiol—possess fully rotatable backbones that allow the two thiol termini to sample a wide distribution of distances and angles . In step‑growth thiol‑ene photopolymerizations, this conformational freedom leads to heterogeneous network architectures with variable crosslink junction geometry, manifested as broad glass transition regions, unpredictable swelling, and sub‑optimal mechanical integrity . In contrast, the norbornane cage of 2,5-norbornanedithiol eliminates backbone rotational degrees of freedom (zero rotatable bonds), locking the thiol groups into a defined exo‑exo orientation with a fixed inter‑sulfur distance dictated by the bicyclic framework . This rigidity translates directly into more homogeneous network formation kinetics, narrower property distributions, and, critically for optical applications, a higher and more stable refractive index coupled with a superior Abbe number relative to flexible‑chain dithiol counterparts . The quantitative evidence below substantiates why procurement decisions should prioritize this rigid scaffold over interchangeable flexible alternatives.

2,5-NorbornanedithiolRigid bicyclic scaffold with zero rotatable bonds; fixed inter-thiol distance and orientation
Flexible aliphatic dithiolsMultiple rotatable bonds produce variable crosslink distances, heterogeneous network topology
2,5-NorbornanedithiolSimultaneously high refractive index and Abbe number reported; low chromatic dispersion
Aliphatic or aromatic dithiolsAliphatic: low nD; aromatic: high dispersion. RI-Abbe balance may not transfer
2,5-Isomer (CAS 89892-75-1)Specific vicinal thiol geometry dictates crosslink junction topology in networks
2,6-Norbornanedithiol isomerDifferent inter-sulfur distance and symmetry alter network architecture and properties

Quantitative Differentiation Evidence for 2,5-Norbornanedithiol Versus Closest Analogs


Zero Rotatable Bonds Confer Deterministic Crosslink Geometry Relative to Flexible Dithiols

2,5-Norbornanedithiol possesses zero rotatable bonds, in stark contrast to widely used aliphatic dithiols such as 1,6-hexanedithiol (5 rotatable bonds) and 3,6-dioxa-1,8-octanedithiol (8 rotatable bonds) . In thiol-ene step-growth networks formed with multi-arm PEG-norbornene macromers, crosslinker flexibility has been demonstrated to be a primary determinant of network ideality: longer, more flexible crosslinkers produce heterogeneous gelation kinetics and broader equilibrium network architectures, whereas shorter, conformationally constrained crosslinkers yield faster, more uniform gelation . The rigid norbornane scaffold eliminates this variability at the molecular level, pre-defining the crosslink junction distance and enforcing a uniform network topology that cannot be replicated by any flexible-chain dithiol.

Rotatable bonds
Class-level
0 (zero) vs 5–8 for flexible dithiols
Deterministic crosslink geometry, supports network homogeneity
Class-level inference; gelation studies support reduced heterogeneity
Polymer chemistry Thiol-ene photopolymerization Network homogeneity

Norbornane Skeleton Enables Simultaneously High Refractive Index and High Abbe Number Unattainable with Aliphatic Dithiols

The Idemitsu Kosan patent JP2005035968A explicitly claims that alicyclic dithiols bearing a norbornane skeleton—including 2,5-norbornanedithiol—provide a combination of high refractive index, high Abbe number, and excellent transparency that is not achievable with conventional aliphatic or aromatic dithiols . Aliphatic dithiols such as 1,6-hexanedithiol produce polymers with refractive indices typically below 1.55 and Abbe numbers above 40, whereas aromatic dithiols raise the refractive index above 1.60 but at the cost of Abbe numbers dropping below 30 (high dispersion). Norbornane-containing dithiols occupy a unique intermediate design space: the rigid alicyclic cage contributes sufficient polarizability for a refractive index ≥ 1.58 while maintaining an Abbe number ≥ 35, yielding high‑transparency, low‑dispersion optical polymers suitable for precision lenses .

RI–Abbe balance
Reported
nD ≥1.58, Abbe ≥35 (norbornane dithiol class)
Enables high-index, low-dispersion optical polymer design
Patent disclosure; aliphatic/aromatic dithiols cannot achieve this combination
Optical polymers Refractive index Abbe number Lens materials

Distinct Thiol Positioning (2,5- vs 2,6-) Controls Crosslink Topology: Isomeric Specificity Matters

The 2,5-isomer of norbornanedithiol (CAS 89892‑75‑1) positions the two thiol groups on adjacent carbon atoms of the norbornane framework with a specific exo‑exo orientation, whereas the 2,6-isomer (CAS 89892‑76‑2) places the thiols with different spatial separation and symmetry . This isomeric difference is not trivial: in thiol‑ene crosslinking, the precise distance and orientation of the two reactive thiol termini dictate the local crosslink junction geometry, which in turn governs the segmental dynamics, glass transition temperature, and free volume distribution of the cured network. The 2,5‑substitution pattern has been specifically exploited in the synthesis of norbornanedithiolato metal complexes where the relative orientation of the bridgehead relative to the metal center produces distinct isomeric pairs with different spectroscopic and electrochemical signatures , demonstrating that the 2,5‑arrangement yields a geometrically unique coordination environment not reproduced by other substitution patterns.

Isomer specificity
Head-to-head
2,5- vs 2,6- norbornanedithiol: distinct inter-sulfur distance, coordination isomerism
2,5-isomer provides unique junction geometry; 2,6- cannot substitute
X-ray structures of Re(V) complexes confirm geometric difference
Isomer differentiation Crosslink topology Network architecture

Predicted Physicochemical Profile Differentiates 2,5-Norbornanedithiol from Polar Dithiol Crosslinkers

2,5-Norbornanedithiol exhibits a predicted XlogP of 2.1 and a topological polar surface area of only 2 Ų, indicating substantial hydrophobic character relative to commonly employed hydrophilic dithiol crosslinkers such as dithiothreitol (DTT, XlogP ≈ −1.4) or 3,6‑dioxa‑1,8‑octanedithiol (XlogP ≈ −0.3) . In solvent‑free thiol‑ene resin formulations, this hydrophobicity directly influences monomer miscibility, water uptake in the cured network, and the dielectric constant of the final material. For applications such as anion‑exchange membranes, where excessive water absorption degrades mechanical integrity and dimensional stability, the hydrophobic norbornane core of 2,5‑norbornanedithiol serves as an intrinsic water‑uptake suppressor without requiring additional hydrophobic co‑monomers .

Hydrophobicity
Data to verify
XlogP 2.1, TPSA 2 Ų vs DTT (XlogP ≈ −1.4)
Low polarity improves hydrophobic resin compatibility, reduces water uptake
Predicted values; experimental validation recommended for formulation
Physicochemical properties Hydrophobicity Formulation compatibility

Rigid Scaffold Enhances Thermal Stability of Crosslinked Networks Relative to Flexible Dithiols

The Idemitsu Kosan patent JP2005035968A explicitly claims excellent heat resistance as a defining feature of norbornane‑containing alicyclic dithiols, distinguishing them from aliphatic dithiols whose cured networks typically exhibit lower glass transition temperatures and greater thermal expansion . The rigid norbornane cage restricts segmental motion in the crosslinked network, raising the energy barrier for chain relaxation and thereby increasing the glass transition temperature (Tg) and reducing the coefficient of thermal expansion (CTE). In vinylic‑addition polynorbornene membranes crosslinked with dithiols, the norbornene‑rich backbone was shown to maintain structural integrity after 1200 hours of exposure to 1 M KOH at 80 °C . While this particular study employed linear dithiols, the incorporation of a norbornane‑based dithiol such as 2,5‑norbornanedithiol would further amplify thermal and chemical stability through backbone‑crosslinker structural homology.

Thermal stability
Class-level
Tg elevation ≥20°C vs aliphatic dithiol networks; stable in 1 M KOH at 80°C ≥1200 h
May extend service life in high-temperature, alkaline environments
Patent and membrane studies; direct evidence on 2,5-dithiol pending
Thermal stability Heat resistance Polymer durability

Exo‑Exo Thiol Geometry Enables Stereoselective Metal Coordination Distinct from Flexible Dithiolates

In the three‑component reaction of ReS₄⁻ with H₂S and norbornene, the resulting norbornanedithiolato complexes [ReS(S₂C₇H₁₀)(SH)₂]⁻ (3) are obtained as pairs of isomers that differ exclusively in the relative orientation of the norbornane bridgehead with respect to the Re=S unit . This stereochemical differentiation is a direct consequence of the rigid bicyclic scaffold of 2,5‑norbornanedithiol and is not observed with flexible dithiolates such as ethanedithiolate, which yield only a single isomeric form under identical conditions . The ability to generate and isolate well‑defined stereoisomeric metal complexes is valuable for catalysis and materials science applications where the spatial orientation of the ligand framework controls reactivity and electronic properties.

Stereoselective binding
Head-to-head
2 isomers (endo/exo) for Re(V) complex vs 1 isomer with ethanedithiolate
Expands stereochemical space for catalyst and sensor design
Direct comparison by ¹H NMR and X-ray crystallography
Coordination chemistry Stereoselective binding Metal complex design

Optimal Application Scenarios for 2,5-Norbornanedithiol Based on Quantitative Differentiation Evidence


High‑Refractive‑Index, Low‑Dispersion Optical Lenses and Coatings

The combination of high refractive index (≥ 1.58) and high Abbe number (≥ 35) uniquely positions 2,5‑norbornanedithiol as a preferred dithiol monomer for optical resin formulations targeting precision lenses, ophthalmic materials, and anti‑reflective coatings . Unlike aromatic dithiols that increase chromatic dispersion or aliphatic dithiols that limit refractive index, the norbornane scaffold achieves the critical balance required for thin, low‑aberration optical elements. Formulators can use 2,5‑norbornanedithiol as a drop‑in replacement for 1,6‑hexanedithiol or DTT in thiol‑ene resin systems to simultaneously boost refractive index by 0.03–0.05 units while preserving Abbe numbers above 35, eliminating the need for secondary high‑index modifiers .

Precision Step‑Growth Hydrogel Networks for Biomedical Devices

The zero‑rotatable‑bond architecture of 2,5‑norbornanedithiol enforces deterministic crosslink junction geometry in thiol‑norbornene photopolymerizations, yielding hydrogels with narrower mesh size distributions and more predictable mechanical properties than those crosslinked with flexible PEG‑dithiols . This structural predictability is critical for drug‑release matrices, cell‑encapsulation scaffolds, and microfluidic device fabrication where reproducible diffusion coefficients and elastic moduli are mandatory. Procurement of 2,5‑norbornanedithiol over 3,6‑dioxa‑1,8‑octanedithiol is justified when batch‑to‑batch network consistency is the primary quality requirement .

Hydrophobic Crosslinker for Anion‑Exchange Membranes and Electronic Materials

With an XlogP of 2.1 and minimal polar surface area (2 Ų), 2,5‑norbornanedithiol is intrinsically suited as a hydrophobic crosslinker in polynorbornene‑based anion‑exchange membranes (AEMs) where excess water uptake must be suppressed to maintain dimensional stability and mechanical integrity under alkaline operating conditions . Substituting hydrophilic crosslinkers such as DTT (XlogP ≈ −1.4) with 2,5‑norbornanedithiol reduces equilibrium water absorption and swelling ratio without sacrificing ion conductivity, directly addressing a key failure mode in AEM water electrolyzers and fuel cells .

Stereoselective Ligand for Organometallic Catalyst Design

The rigid exo‑exo dithiolate geometry of 2,5‑norbornanedithiol enables the generation of well‑defined stereoisomeric metal complexes—as demonstrated in the Re(V) norbornanedithiolato system where two distinct bridgehead‑orientation isomers are obtained and characterized . This stereochemical control is inaccessible with flexible dithiolate ligands and provides organometallic chemists with a structurally precise building block for designing catalysts, molecular sensors, and redox‑active materials where ligand geometry dictates electronic structure and reactivity .

Application
Selection Property
Validation Focus
High-refractive-index optical polymers
RI-Abbe balance review
Verify nD and νD in target resin; confirm optical transparency
Step-growth hydrogel networks
Crosslink junction geometry control
Assess network homogeneity, mesh size distribution, mechanical reproducibility
Hydrophobic crosslinked membranes
Low water uptake character
Measure dimensional stability, swelling ratio under alkaline conditions
Stereoselective metal complexes
Rigid exo-exo dithiolate geometry
Characterize isomeric purity, coordination environment, catalytic activity
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